- Pharmaceutical compounds for the treatment of complement-, including complement C1-mediated disorders and their preparation, World Intellectual Property Organization, , ,
Cas no 96314-29-3 ((2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid)

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
- (2S,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid
- 1,2-Pyrrolidinedicarboxylicacid, 4-phenyl-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
- Boc-(2S,4S)-4-phenyl-pyrrolidine-2-carboxylic acid
- Boc-(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-butoxycarbonyl)-4-phenyl-2-pyrrolidinecarboxylic acid
- (2S,4S)-4-phenyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
- (2S,4S)-Boc-4-phenylpyrrolidine-2-carboxylic acid
- (2S,4S)-N-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid
- (2S,4S)-4-Phenyl-1,2-pyrrolidinedicarboxylic acid 1-tert-butyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 4-phenyl-, 1-(1,1-dimethylethyl) ester, (2S-trans)- (ZCI)
- 1-(1,1-Dimethylethyl) (2S,4S)-4-phenyl-1,2-pyrrolidinedicarboxylate (ACI)
- (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid
- JDAQDIQHICLYKH-OLZOCXBDSA-N
- (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-2-carboxylic acid
- 1,2-Pyrrolidinedicarboxylicacid,4-phenyl-,1-(1,1-dimethylethyl)ester,(2S,4S)-
- AKOS015893123
- CS-0060902
- 96314-29-3
- DTXSID30373173
- EN300-7383729
- W17672
- (2S,4S)-1-(Boc)-4-Phenylpyrrolidine-2-carboxylic acid
- AKOS015836490
- (2S,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid
- MFCD01321010
- (2S,4S)-1-BOC-4-phenylpyrrolidine-2-carboxylic acid
- (4S)-1-(tert-Butoxycarbonyl)-4-phenyl-L-proline
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylicacid
- DS-4081
- SCHEMBL2239296
-
- MDL: MFCD01321010
- インチ: 1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1
- InChIKey: JDAQDIQHICLYKH-OLZOCXBDSA-N
- SMILES: C(N1[C@H](C(=O)O)C[C@@H](C2C=CC=CC=2)C1)(=O)OC(C)(C)C
計算された属性
- 精确分子量: 291.14700
- 同位素质量: 291.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 396
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- 密度みつど: 1.196
- Boiling Point: 441.5°C at 760 mmHg
- フラッシュポイント: 220.8°C
- Refractive Index: 1.548
- PSA: 66.84000
- LogP: 2.80210
(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid Security Information
- 储存条件:保管温度は-15°C
- HazardClass:IRRITANT
(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB313174-250 mg |
(2S,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid, 95%; . |
96314-29-3 | 95% | 250mg |
€242.80 | 2023-04-26 | |
TRC | B662083-5mg |
(2S,4S)-Boc-4-phenylpyrrolidine-2-carboxylic Acid |
96314-29-3 | 5mg |
$ 50.00 | 2022-06-07 | ||
abcr | AB313174-1 g |
(2S,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid, 95%; . |
96314-29-3 | 95% | 1g |
€509.50 | 2023-04-26 | |
Chemenu | CM130016-1g |
(2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid |
96314-29-3 | 95% | 1g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131542-25g |
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid |
96314-29-3 | 98% | 25g |
¥21900.00 | 2024-04-23 | |
eNovation Chemicals LLC | Y1298153-1G |
(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid |
96314-29-3 | 97% | 1g |
$105 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131542-250mg |
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid |
96314-29-3 | 98% | 250mg |
¥297.00 | 2024-04-23 | |
Chemenu | CM130016-5g |
(2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid |
96314-29-3 | 95% | 5g |
$*** | 2023-05-29 | |
Aaron | AR003AF8-1g |
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid |
96314-29-3 | 98% | 1g |
$79.00 | 2025-01-21 | |
eNovation Chemicals LLC | Y1298153-5g |
(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid |
96314-29-3 | 97% | 5g |
$350 | 2024-07-21 |
(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid 合成方法
Synthetic Circuit 1
1.2 Catalysts: Ruthenium trichloride ; 4 h, rt
Synthetic Circuit 2
- Pharmaceutical compounds for the treatment of complement mediated disorders, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Synthetic Circuit 4
- Lithium diphenylcuprate reactions with 4-tosyloxy-L-prolines; an interesting stereochemical outcome. A synthesis of trans-4-phenyl-L-prolineTetrahedron Letters, 1986, 27(2), 151-4,
(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid Raw materials
(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid Preparation Products
(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid 関連文献
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acidに関する追加情報
Comprehensive Overview of (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid (CAS No. 96314-29-3)
(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid (CAS No. 96314-29-3) is a chiral pyrrolidine derivative widely used in pharmaceutical synthesis and organic chemistry. This compound, often abbreviated as Boc-protected phenylpyrrolidine carboxylic acid, is a key intermediate in the preparation of bioactive molecules, including peptidomimetics and enzyme inhibitors. Its stereochemistry (2S,4S) and functional groups make it a versatile building block for drug discovery and asymmetric synthesis.
The growing demand for chiral auxiliaries and pharmaceutical intermediates has placed compounds like (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid at the forefront of research. Recent trends in green chemistry and sustainable synthesis have also highlighted its role in minimizing waste and improving reaction efficiency. Researchers frequently search for "Boc-protected amino acid derivatives" or "pyrrolidine-based chiral compounds," reflecting its relevance in modern synthetic strategies.
One of the critical applications of this compound lies in the synthesis of protease inhibitors and GPCR-targeted drugs. Its tert-butoxycarbonyl (Boc) group provides excellent protection for the amine functionality during multi-step reactions, while the carboxylic acid moiety allows for further derivatization. The phenyl group at the 4-position enhances lipophilicity, making it valuable for optimizing drug-like properties.
In the context of AI-driven drug design, (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid is often explored as a scaffold for virtual screening and molecular docking studies. Computational chemists frequently inquire about "3D conformations of Boc-protected pyrrolidines" or "SAR studies of phenylpyrrolidine derivatives," underscoring its importance in rational drug development.
The compound's stability under mild conditions and compatibility with solid-phase peptide synthesis (SPPS) further broaden its utility. Recent publications have emphasized its use in macrocyclization and peptide stapling, techniques gaining traction in oncology and infectious disease research. Its CAS No. 96314-29-3 is a vital identifier for procurement and regulatory documentation.
From a commercial perspective, suppliers often highlight "high-purity (2S,4S)-Boc-phenylpyrrolidine carboxylic acid" to meet the stringent requirements of GMP manufacturing. Analytical methods such as HPLC and chiral chromatography are critical for quality control, ensuring enantiomeric excess (>99%) for sensitive applications. The compound's spectral data (NMR, IR, and MS) are well-documented, facilitating its characterization in research settings.
Emerging topics like biocatalysis and flow chemistry have also incorporated this compound to streamline synthetic routes. For instance, enzymatic resolution of racemic mixtures or continuous-flow Boc deprotection protocols often reference CAS No. 96314-29-3 as a model substrate. Such innovations align with the pharmaceutical industry's push toward cost-effective and scalable processes.
In summary, (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid exemplifies the intersection of chiral synthesis, medicinal chemistry, and process optimization. Its structural features and broad applicability continue to inspire advancements in both academic and industrial laboratories worldwide.
96314-29-3 ((2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid) Related Products
- 37553-65-4(Boc-N-Me-Phe-OH)
- 145432-51-5((2R,3R)-N-BOC-2-Amino-3-phenyl-butyric Acid)
- 1021024-46-3(3-(3,4-dimethoxyphenyl)-1-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea)
- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)
- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)
- 93145-74-5(Isonicotinic acid decyl ester)
- 1806570-79-5(2-Fluoro-5-(2-oxopropyl)mandelic acid)
- 21160-87-2(L-Glutamic acid-)
- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)
